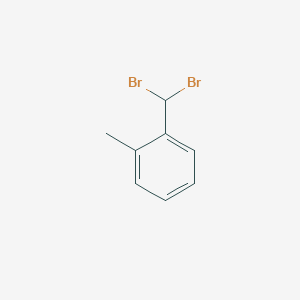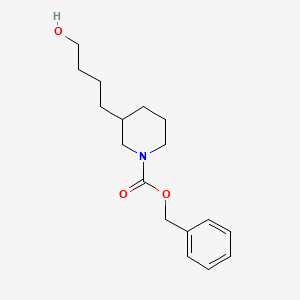
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the pyrimidine ring, and a 4-chlorophenyl group at the 6th position. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- typically involves the reaction of 4-chloroaniline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- .
化学反応の分析
Types of Reactions
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 4th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
科学的研究の応用
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis in microbial cells .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-phenylpyrimidine
Uniqueness
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to other similar compounds .
特性
分子式 |
C10H5Cl3N2 |
|---|---|
分子量 |
259.5 g/mol |
IUPAC名 |
2,4-dichloro-6-(4-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H |
InChIキー |
PVNMNEIRQWTEAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


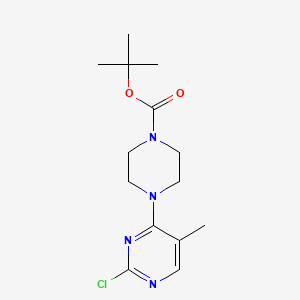
![2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8737579.png)
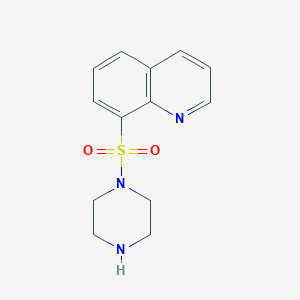

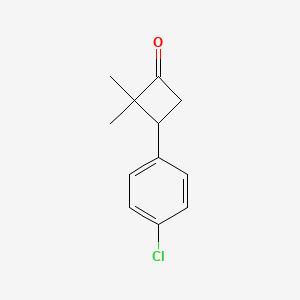
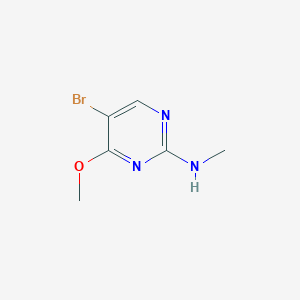
![5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde](/img/structure/B8737612.png)
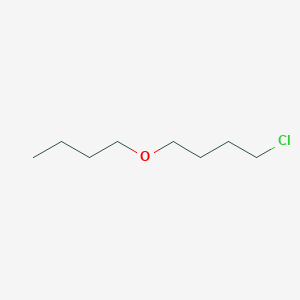

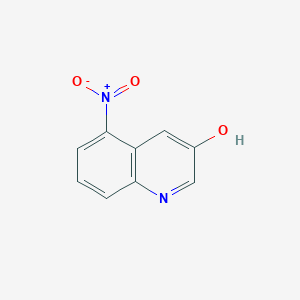
![5-Bromo-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-B]pyridin-6(7H)-one](/img/structure/B8737635.png)
